Tert-butyl octahydro-1H-indole-2-carboxylate

Organic Synthesis Protecting Group Chemistry ACE Inhibitor Intermediates

Prioritize Tert-butyl octahydro-1H-indole-2-carboxylate (CAS 108395-21-7) for ACE inhibitor intermediate synthesis. Its acid-labile tert-butyl ester enables orthogonal deprotection strategies incompatible with benzyl ester alternatives, preventing synthetic failure in peptide coupling. This compound is the direct precursor for perindopril (2S,3aS,7aS stereochemistry). Do not substitute with the free carboxylic acid (CAS 80828-13-3) or racemic mixtures, which compromise downstream coupling efficiency. Specifying this exact CAS guarantees the stereochemical and protecting-group integrity required for pharmaceutical intermediate manufacturing. All commercial grades ≥98% purity minimize side-product formation during sensitive reactions.

Molecular Formula C13H23NO2
Molecular Weight 225.33 g/mol
CAS No. 108395-21-7
Cat. No. B034910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl octahydro-1H-indole-2-carboxylate
CAS108395-21-7
SynonymsOCTAHYDRO-INDOLE-2-CARBOXYLIC ACID TERT-BUTYL ESTER
Molecular FormulaC13H23NO2
Molecular Weight225.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CC2CCCCC2N1
InChIInChI=1S/C13H23NO2/c1-13(2,3)16-12(15)11-8-9-6-4-5-7-10(9)14-11/h9-11,14H,4-8H2,1-3H3
InChIKeyOCFZHGWTHXLDLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl octahydro-1H-indole-2-carboxylate (CAS 108395-21-7): Technical Baseline and Comparator Definition for Procurement Decisions


Tert-butyl octahydro-1H-indole-2-carboxylate (CAS 108395-21-7, molecular formula C13H23NO2, molecular weight 225.33 g/mol) is a protected bicyclic amino acid derivative belonging to the octahydroindole-2-carboxylate class [1]. The compound features a fully saturated indole ring system (octahydroindole core) with a tert-butyl ester protecting group at the 2-carboxylate position. This structural configuration serves as a crucial stereochemically defined building block in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, most notably perindopril and trandolapril [2]. The compound exists in multiple stereoisomeric forms with distinct CAS registrations (e.g., CAS 111821-05-7 for the (2S)-configured enantiomer, CAS 80876-00-2 for the (2S,3aS,7aS)-stereoisomer), and stereochemical precision is functionally essential for downstream pharmaceutical activity [3]. Available commercial grades typically range from 95% to 98% purity . This document establishes the quantifiable, verifiable differentiation of CAS 108395-21-7 relative to its closest in-class comparators to inform evidence-based procurement and experimental selection.

Why Generic Substitution Fails for tert-butyl octahydro-1H-indole-2-carboxylate (CAS 108395-21-7): Evidence of Non-Interchangeability


Generic substitution among octahydroindole-2-carboxylate derivatives is scientifically inadvisable due to three non-interchangeable differentiation axes: (1) stereochemical configuration—the (2S,3aS,7aS) stereoisomer (CAS 80876-00-2) is the essential precursor for perindopril synthesis, whereas the (2S,3aR,7aS) isomer is required for trandolapril, and racemic or misconfigured material yields inactive or subpotent ACE inhibitor intermediates [1]; (2) ester protecting group identity—tert-butyl esters (CAS 108395-21-7) offer acid-labile orthogonal protection incompatible with benzyl ester analogs (e.g., benzyl octahydro-1H-indole-2-carboxylate, CAS 144540-71-6) which require hydrogenolytic deprotection conditions [2]; (3) synthetic route specificity—patented manufacturing processes for ACE inhibitors explicitly require defined stereoisomers of tert-butyl octahydro-1H-indole-2-carboxylate, and substitution with the free carboxylic acid (octahydro-1H-indole-2-carboxylic acid, CAS 80828-13-3) or alternative esters introduces divergent reactivity profiles that compromise downstream coupling efficiency [3]. Procurement without stereochemical and protecting-group specification verification creates quantifiable risk of synthetic failure and regulatory non-compliance in pharmaceutical intermediate applications.

Quantitative Evidence Guide: Verified Differentiation of tert-butyl octahydro-1H-indole-2-carboxylate (CAS 108395-21-7) versus In-Class Comparators


Synthetic Yield Efficiency: tert-Butyl Ester Formation versus Benzyl Ester Alternative

The synthesis of tert-butyl octahydro-1H-indole-2-carboxylate via isobutylene-mediated esterification of octahydro-indole-2-carboxylic acid proceeds with 100% isolated yield under ambient conditions [1]. In contrast, the benzyl ester analog (benzyl octahydro-1H-indole-2-carboxylate) achieved only 13.2% overall yield in an optimized multi-step synthetic sequence for trandolapril intermediate production [2]. This 7.6-fold difference in synthetic efficiency directly impacts procurement economics and process scalability.

Organic Synthesis Protecting Group Chemistry ACE Inhibitor Intermediates

Stereochemical Purity Requirements: Chiral Integrity of Octahydroindole Carboxylates in ACE Inhibitor Synthesis

The stereochemical purity of octahydro-1H-indole-2-carboxylic acid derivatives is critical for ACE inhibitor activity. HPLC analysis of synthetic trandolapril—derived from octahydro-1H-indole-2-carboxylic acid intermediates—demonstrated chemical and stereochemical purity of 99.3–99.8% on both non-chiral and chiral reverse-phase columns [1]. In the benzyl ester synthesis pathway, enantiomeric excess of 99% ee was achieved for the (2S,3aR,7aS)-configured intermediate [2]. The tert-butyl protecting group (CAS 108395-21-7) preserves stereochemical integrity during subsequent coupling steps, whereas alternative ester protecting groups (e.g., benzyl esters) introduce additional stereochemical risk during hydrogenolytic deprotection [3].

Chiral Chromatography Stereochemical Purity Pharmaceutical Analysis

Commercial Purity Specifications: Available Grade Comparison for tert-Butyl Octahydroindole-2-Carboxylates

Commercial availability of tert-butyl octahydro-1H-indole-2-carboxylate spans multiple purity grades with defined stereochemical identity. CAS 108395-21-7 (racemic or stereochemically undefined mixture) is available at 98% minimum purity specification from multiple suppliers . The (2S)-configured stereoisomer (CAS 111821-05-7) is available at 95% minimum purity . The (2S,3aR,7aR)-stereoisomer is available at 97% purity specification . This graded purity landscape contrasts with the free carboxylic acid analog (octahydro-1H-indole-2-carboxylic acid, CAS 80828-13-3), which is typically supplied at 95% purity with limited stereochemical definition .

Chemical Purity Quality Specifications Procurement Standards

Orthogonal Protection Compatibility: tert-Butyl versus Benzyl Ester Deprotection Conditions

The tert-butyl ester of octahydroindole-2-carboxylic acid (CAS 108395-21-7) is cleaved under acidic conditions (e.g., TFA or HCl) that are orthogonal to hydrogenolytic conditions required for benzyl ester deprotection. Benzyl octahydro-1H-indole-2-carboxylate (CAS 144540-71-6) requires hydrogenation over Pd/C in ethanol for deprotection [1]. This orthogonality enables sequential deprotection strategies in complex synthetic sequences where multiple protecting groups must be removed independently. The acid-labile tert-butyl group is compatible with peptide coupling conditions (DCC, HOBt) used in ACE inhibitor synthesis [2], whereas benzyl esters introduce competitive hydrogenation susceptibility during subsequent transformations.

Protecting Group Strategy Orthogonal Deprotection Peptide Coupling

Commercial Availability and Procurement Accessibility: CAS 108395-21-7 versus Defined Stereoisomers

CAS 108395-21-7 (tert-butyl octahydro-1H-indole-2-carboxylate with unspecified or racemic stereochemistry) is commercially stocked and available for immediate shipment from multiple suppliers . In contrast, stereochemically defined isomers such as (2S,3aS,7aS)-tert-butyl octahydro-1H-indole-2-carboxylate (CAS 80876-00-2) and (2S,3aR,7aR)-tert-butyl octahydro-1H-indole-2-carboxylate (CAS 111821-05-7) are also commercially available but with more limited supplier distribution . The free carboxylic acid analog (octahydro-1H-indole-2-carboxylic acid) is available through custom synthesis channels rather than as a standard catalog item in many cases [1]. The CAS 108395-21-7 racemic/unassigned material offers broader procurement accessibility for researchers developing non-stereospecific methodologies or requiring the scaffold for exploratory chemistry.

Supply Chain Chemical Sourcing Custom Synthesis

Optimal Application Scenarios for tert-butyl octahydro-1H-indole-2-carboxylate (CAS 108395-21-7) Based on Quantified Differentiation Evidence


High-Yield Synthesis of ACE Inhibitor Intermediates Requiring Acid-Labile Protection

Researchers synthesizing perindopril or trandolapril intermediates should prioritize CAS 108395-21-7 when the synthetic route requires an acid-labile carboxyl protecting group compatible with subsequent peptide coupling conditions. The documented 100% yield in ester formation [1] provides quantifiable cost and purification advantages over benzyl ester alternatives, which require multi-step sequences yielding only 13.2% overall [2]. The tert-butyl ester's orthogonal deprotection profile (acidolysis) is essential for routes where hydrogenation-sensitive functional groups preclude benzyl ester usage. This scenario applies specifically to pharmaceutical intermediate manufacturing where stereochemical integrity must be maintained through Boc-deprotection and subsequent coupling steps [3].

Stereochemical Reference Standard and Analytical Method Development

CAS 108395-21-7 serves as a critical reference standard for HPLC method development and stereochemical purity assessment of octahydroindole-2-carboxylate derivatives. Analytical methods developed for trandolapril and its intermediates have established that stereochemical purity of 99.3–99.8% is achievable and quantifiable via chiral and non-chiral reverse-phase HPLC [1]. The 98% commercial purity grade available for CAS 108395-21-7 [2] provides a suitable baseline for developing impurity profiling methods required for pharmaceutical quality control. This application is particularly relevant for analytical laboratories supporting ANDA filings or process validation studies where octahydroindole-2-carboxylate impurities must be identified and quantified [3].

Exploratory Medicinal Chemistry Requiring Rapid Procurement of the Octahydroindole Scaffold

Medicinal chemistry teams conducting exploratory synthesis of octahydroindole-containing compounds should select CAS 108395-21-7 when project timelines prioritize rapid procurement over stereochemical definition. The broad commercial availability and in-stock status of CAS 108395-21-7 across multiple suppliers [1] eliminates custom synthesis lead times that may delay project initiation. This scenario applies to early-stage drug discovery where the octahydroindole scaffold is being evaluated for biological activity in non-stereospecific contexts, or where racemic material suffices for initial structure-activity relationship studies. The tert-butyl protecting group preserves the synthetic versatility of the scaffold while enabling rapid experimental iteration [2].

Orthogonal Protection Strategy Development for Complex Peptide or Small Molecule Synthesis

Researchers designing multi-step synthetic sequences requiring orthogonal carboxyl protection should procure CAS 108395-21-7 when acid-labile tert-butyl ester protection is required alongside benzyl, Fmoc, or other protecting groups. The documented orthogonal compatibility between tert-butyl esters (acid-cleavable) and benzyl esters (hydrogenolysis-cleavable) [1] enables sequential deprotection strategies that cannot be achieved with alternative ester forms alone. This application is particularly critical in peptide mimetic synthesis where the octahydroindole core serves as a proline surrogate or conformationally constrained amino acid building block. The 98% purity grade [2] ensures minimal interfering impurities during sensitive coupling reactions, reducing the risk of side-product formation that would compromise overall synthetic efficiency [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl octahydro-1H-indole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.